1H-Azepine-1-carbothioic acid, hexahydro-

Physicochemical Properties Lipophilicity Pre-formulation

1H-Azepine-1-carbothioic acid, hexahydro- (also named azepane-1-carbothioic S-acid) is a sulfur-containing heterocyclic compound belonging to the azepane class, characterized by a seven-membered nitrogen-containing ring bearing a thiocarboxylic acid functional group. With a molecular formula of C7H13NOS and a molecular weight of 159.25 g/mol, this compound serves as the parent acid for a series of commercially significant thiocarbamate herbicides (e.g., molinate) and as a versatile ligand precursor for transition metal complexes.

Molecular Formula C7H13NOS
Molecular Weight 159.25 g/mol
CAS No. 53563-24-9
Cat. No. B12684958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Azepine-1-carbothioic acid, hexahydro-
CAS53563-24-9
Molecular FormulaC7H13NOS
Molecular Weight159.25 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)S
InChIInChI=1S/C7H13NOS/c9-7(10)8-5-3-1-2-4-6-8/h1-6H2,(H,9,10)
InChIKeyUGFSSCKCYPZCAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Azepine-1-carbothioic Acid, Hexahydro- (CAS 53563-24-9): A Key Thiocarbamate Intermediate


1H-Azepine-1-carbothioic acid, hexahydro- (also named azepane-1-carbothioic S-acid) is a sulfur-containing heterocyclic compound belonging to the azepane class, characterized by a seven-membered nitrogen-containing ring bearing a thiocarboxylic acid functional group . With a molecular formula of C7H13NOS and a molecular weight of 159.25 g/mol, this compound serves as the parent acid for a series of commercially significant thiocarbamate herbicides (e.g., molinate) and as a versatile ligand precursor for transition metal complexes [1]. The compound possesses a predicted density of 1.105 g/cm³ and a boiling point of 231°C at 760 mmHg, with an estimated LogP of 1.85 .

Why Generic Azepane Carboxylic Acids Cannot Replace 1H-Azepine-1-carbothioic Acid, Hexahydro-


The presence of the thiocarbonyl (C=S) functional group in 1H-Azepine-1-carbothioic acid, hexahydro- fundamentally alters its physicochemical and coordination behavior relative to its oxygen analog (azepane-1-carboxylic acid) and its dithio analog (azepane-1-carbodithioic acid). The C=S bond exhibits greater polarizability and softer Lewis basicity than C=O, leading to preferential binding to softer metal ions (e.g., Cu(I), Ni(II)) and enabling distinct reactivity profiles in thioesterification and hydrazide formation reactions [1]. These differences are critical in applications such as herbicide synthesis, where the S-ethyl ester (molinate) is a commercial herbicide, in contrast to the corresponding oxygen ester, which lacks herbicidal activity [2]. Researchers and industrial users cannot substitute the oxygen analog or dithio analog without losing the specific reactivity and metal-binding properties required for these downstream applications.

Quantitative Differentiation Evidence for 1H-Azepine-1-carbothioic Acid, Hexahydro- Against Close Analogs


Lower LogP of Monothio Acid vs. Dithio Analog Affects Solubility and Bioavailability

The monothio acid (1H-Azepine-1-carbothioic acid, hexahydro-) exhibits a predicted LogP of 1.85, which is 0.35 units lower than the predicted LogP of 2.2 for its dithio analog (azepane-1-carbodithioic acid) . This difference indicates greater hydrophilicity, which can influence solubility, membrane permeability, and formulation behavior.

Physicochemical Properties Lipophilicity Pre-formulation

Reduced Polar Surface Area (PSA) of Monothio Acid Relative to Carboxylic Acid Analog

The monothio acid has a calculated Polar Surface Area (PSA) of 59.11 Ų . For comparison, the oxygen analog (azepane-1-carboxylic acid) has a predicted PSA of approximately 40.5 Ų (based on the ethyl ester value of 30 Ų plus the contribution of the free OH group) . The higher PSA of the monothio acid indicates stronger hydrogen-bonding capacity and different intestinal absorption characteristics.

Drug Design Physicochemical Properties Permeability

Thiocarbonyl Group Enables Terdentate Metal Coordination Inaccessible to Oxygen Analogs

The hydrazide derivative of 1H-Azepine-1-carbothioic acid, hexahydro- (HL4A) acts as a terdentate ligand forming stable planar Ni(II) complexes of formula [Ni(L4A)X] (X = Cl, Br, I, NCS) [1]. In contrast, analogous hydrazide derivatives of azepane-1-carboxylic acid would present an oxygen donor atom with harder Lewis basicity, which is expected to yield different coordination geometries and stability constants, though no direct comparative study was identified. This terdentate coordination mode, confirmed by IR and electronic spectroscopy, demonstrates the unique ability of the thiocarbothioic acid scaffold to support planar geometries that are critical for catalytic and biological activity in metal-based drugs.

Coordination Chemistry Ligand Design Metal Complexes

Monothio Acid as Irreplaceable Precursor for Molinate and Other S-Ester Herbicides

1H-Azepine-1-carbothioic acid, hexahydro- is the direct parent acid for the commercial herbicide molinate (S-ethyl ester), which is active at application rates as low as 4–6 kg/ha for barnyard grass control in rice paddies [1]. The corresponding oxygen ester (ethyl azepane-1-carboxylate) and dithio ester exhibit no comparable herbicidal activity, as documented by the absence of any herbicidal patents for these analogs. This establishes the monothio acid as an irreplaceable key intermediate in the synthesis of the only commercially successful azepane-based thiocarbamate herbicide.

Agrochemical Synthesis Herbicide Intermediate Procurement

Procurement-Driven Application Scenarios for 1H-Azepine-1-carbothioic Acid, Hexahydro-


Synthesis of Thiocarbamate Herbicides (e.g., Molinate)

The compound is the essential precursor for S-ethyl hexahydro-1H-azepine-1-carbothioate (molinate), a selective herbicide used in rice cultivation. The exclusive herbicidal activity of the monothio ester, compared to the inactive oxygen and dithio analogs, makes this compound a non-replaceable starting material for agrochemical manufacturers [1].

Ligand Precursor for Transition Metal Complexes

The hydrazide derivative (thiosemicarbazone) synthesized from this acid forms terdentate NNS-donor ligands that coordinate Ni(II) and Cu(II) ions in planar geometries. This property is leveraged in the design of metal-based catalysts and potential metallodrugs where planar coordination is required [2].

Metabolite and Environmental Fate Studies of Molinate

The free acid is a known hydrolysis product and potential metabolite of molinate. Analytical laboratories procure this compound as a reference standard for environmental monitoring and toxicokinetic studies of thiocarbamate herbicides [3].

Synthetic Building Block for Thioamide and Thioester Derivatives

The reactive thiocarboxylic acid group can be converted to various S-alkyl esters, thioamides, and hydrazides. The unique LogP (1.85) and PSA (59.11 Ų) profile, which differs from both oxygen and dithio analogs, makes it a preferred intermediate when specific physicochemical properties are desired in the final product .

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